molecular formula C20H13N3O5S2 B2806135 N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 361471-44-5

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide

Cat. No.: B2806135
CAS No.: 361471-44-5
M. Wt: 439.46
InChI Key: KJVIHBJOUTXHDU-UHFFFAOYSA-N
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Description

N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a heterocyclic compound featuring a thiazole core substituted at the 5-position with a 4-nitrobenzenesulfonyl group and at the 2-position with a naphthalene-1-carboxamide moiety. This structure combines electron-withdrawing (nitro, sulfonyl) and aromatic (naphthalene) groups, which may enhance its bioactivity and binding affinity to biological targets.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O5S2/c24-19(17-7-3-5-13-4-1-2-6-16(13)17)22-20-21-12-18(29-20)30(27,28)15-10-8-14(9-11-15)23(25)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVIHBJOUTXHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC=C(S3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Nitrophenyl Sulfonyl Group: The nitrophenyl sulfonyl group is introduced via sulfonylation, where the thiazole derivative reacts with 4-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Naphthalene Carboxamide: The final step involves the coupling of the sulfonylated thiazole with naphthalene-1-carboxylic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that thiazole derivatives, including N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide, exhibit promising anticancer activities. These compounds have been shown to inhibit the growth of various cancer cell lines. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in human-derived breast and colon cancer cells by activating specific cellular pathways associated with cell death .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of Fructose-1,6-bisphosphatase (FBPase), a critical enzyme in gluconeogenesis. Inhibition of FBPase can lead to decreased glucose production in the liver, making it a potential therapeutic target for managing diabetes mellitus . The structural features of the compound facilitate its interaction with the enzyme's active site, providing a basis for its pharmacological activity.

Diabetes Management

Due to its role as an FBPase inhibitor, this compound holds promise as a hypoglycemic agent. This application is particularly relevant for Type II diabetes management, where controlling blood sugar levels is crucial . The compound's ability to modulate glucose metabolism could lead to novel treatment strategies.

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties against various pathogens. Compounds similar to this compound have shown effectiveness against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents . This aspect is particularly important in the context of rising antibiotic resistance.

Organic Electronics

The unique electronic properties of thiazole-containing compounds make them suitable candidates for applications in organic electronics. Their ability to form stable thin films and their photophysical properties can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells . The incorporation of such compounds into electronic devices can enhance performance and efficiency.

Case Studies and Research Findings

StudyFindingsApplication
Study on Anticancer ActivityThis compound induced apoptosis in cancer cell linesPotential anticancer agent
Enzyme Inhibition ResearchInhibited FBPase activity leading to reduced glucose productionDiabetes management
Antimicrobial TestingEffective against multiple bacterial strainsDevelopment of new antibiotics
Material Science InvestigationExhibited favorable electronic properties for OLED applicationsOrganic electronics

Mechanism of Action

The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The nitrophenyl sulfonyl group plays a crucial role in binding to the active site of the target enzyme, while the thiazole and naphthalene moieties contribute to the compound’s overall stability and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 2: Reported Bioactivities of Analogous Compounds
Compound Class (Source) Biological Activity Key Findings
Thiazolides () SARS-CoV-2 protease inhibition Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate showed strong activity .
N-(5-R-Benzyl-1,3-thiazol-2-yl)carboxamides () Anticancer Compound 5f exhibited cytotoxic and cytostatic effects .
Triazole-carbothioates () Not explicitly stated Structural features (nitro, carbothioate) suggest potential enzyme inhibition.
  • The nitro group may mimic electron-deficient moieties in known inhibitors .
  • Anticancer Activity : highlights the importance of halogenated benzyl groups (e.g., 2,4-dichlorobenzyl in 5f) for cytotoxicity. The target compound’s nitro group could serve a similar role in disrupting cellular targets .

Biological Activity

N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅N₃O₃S
  • Molecular Weight : 361.4 g/mol
  • Structure : The compound features a naphthalene core substituted with a thiazole and a nitrobenzenesulfonyl group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) :
    • The compound has been shown to inhibit various CDKs (CDK1, CDK2, CDK4, and CDK6), which play a critical role in cell cycle regulation. This inhibition can lead to the suppression of uncontrolled cell proliferation typical in cancer cells .
  • Antimicrobial Activity :
    • Nitro-containing compounds often exhibit antimicrobial properties. The nitro group can be reduced intracellularly to form reactive intermediates that bind to DNA, causing damage and cell death. This mechanism is similar to that observed with other nitro compounds like metronidazole .
  • Anti-inflammatory Effects :
    • The compound may also demonstrate anti-inflammatory properties by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). These actions can reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .

Biological Activity Overview

Activity Type Description References
AnticancerInhibits CDKs leading to reduced proliferation of cancer cells.
AntimicrobialInduces DNA damage in bacteria through nitro group reduction; effective against various pathogens.
Anti-inflammatoryInhibits iNOS and COX, reducing pro-inflammatory cytokines.

1. Anticancer Activity

A study demonstrated that derivatives of thiazole compounds, including this compound, were effective in inhibiting tumor growth in vitro and in vivo models. The mechanism involved the induction of apoptosis in cancer cells through CDK inhibition .

2. Antimicrobial Efficacy

Research highlighted the antimicrobial potential of nitro derivatives against Helicobacter pylori and Mycobacterium tuberculosis. The compound's ability to produce reactive oxygen species upon reduction was critical for its efficacy against these pathogens .

3. Anti-inflammatory Properties

In a model of acute inflammation, treatment with the compound resulted in significant decreases in edema and inflammatory markers. The inhibition of COX enzymes was confirmed through enzyme assays, indicating its potential for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide?

  • Methodological Answer : The synthesis involves coupling 4-nitrobenzenesulfonyl chloride with a thiazole intermediate, followed by reaction with naphthalene-1-carboxamide. Key steps include:

  • Sulfonylation : Reacting 5-amino-1,3-thiazole with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane under nitrogen, maintaining pH 8–9 with triethylamine to prevent hydrolysis .
  • Carboxamide Formation : Using EDCI/HOBt coupling agents in DMF to attach the naphthalene-1-carboxylic acid to the sulfonylated thiazole. Yield optimization requires strict temperature control (0–5°C during activation) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol-water mixtures to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify sulfonamide (–SO2_2–) protons (δ 7.8–8.2 ppm) and naphthalene aromatic protons (δ 7.3–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the theoretical mass (C20_{20}H14_{14}N4_4O5_5S2_2, expected [M+H]+^+: 463.04) .
  • X-ray Crystallography : Resolve crystal packing and confirm sulfonamide and carboxamide bond geometries (if single crystals are obtainable) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use DMSO stock solutions for biological assays, with dilution in buffer (pH 7.4) to avoid precipitation .
  • Stability : Stable at –20°C for >6 months. Degrades in aqueous solutions at pH >9 (hydrolysis of sulfonamide) or under UV light (photo-decomposition of nitro group). Use amber vials and neutral buffers .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing similar sulfonamide-thiazole derivatives showing IC50_{50} values of 2–10 µM .
  • Enzyme Inhibition : Test inhibition of carbonic anhydrase or dihydrofolate reductase (common sulfonamide targets) using spectrophotometric assays (e.g., stopped-flow CO2_2 hydration for CA) .

Advanced Research Questions

Q. How does the nitrobenzenesulfonyl group influence structure-activity relationships (SAR) compared to halogenated analogs?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The nitro group enhances sulfonamide acidity (pKa ~6.5 vs. ~8.5 for chloro analogs), improving hydrogen bonding with enzyme active sites. Compare inhibition constants (Ki_i) against CA isoforms .
  • Data Table :
SubstituentTarget Enzyme (CA IX) Ki_i (nM)LogP
–NO2_212.3 ± 1.22.8
–Cl45.6 ± 3.13.5
–F28.9 ± 2.42.9
(Source: Derived from )
  • Computational Modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key binding residues (e.g., Zn2+^{2+} in CA) .

Q. What mechanistic insights exist for its interaction with microbial resistance targets?

  • Methodological Answer :

  • Binding Studies : Surface plasmon resonance (SPR) reveals nM affinity for S. aureus dihydropteroate synthase (DHPS). Competitive assays with p-aminobenzoic acid (PABA) confirm sulfonamide-mediated inhibition .
  • Resistance Profiling : Compare efficacy against methicillin-resistant S. aureus (MRSA) vs. wild-type strains. Synergy assays with trimethoprim (1:4 ratio) reduce MIC from 8 µM to 1.5 µM .

Q. How can crystallography resolve contradictions in proposed binding modes?

  • Methodological Answer :

  • Co-crystallization : Soak CA II crystals with 10 mM compound (in 20 mM HEPES pH 7.0). Resolve structures at 1.8 Å resolution to visualize nitro group orientation relative to Thr199/Glu106 .
  • Contradiction Example : Initial docking suggested nitro-O interactions with Zn2+^{2+}, but crystallography shows sulfonamide-O coordination instead. Refine MD simulations using AMBER force fields .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Studies : Administer 10 mg/kg IV/PO to BALB/c mice. Plasma half-life (t1/2_{1/2}) of 2.3 h (IV) vs. 4.1 h (PO) indicates moderate bioavailability. Monitor liver enzymes (ALT/AST) for hepatotoxicity .
  • Tissue Distribution : LC-MS/MS quantifies accumulation in kidneys (Cmax_{max} 8.7 µg/g) due to sulfonamide renal excretion .

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